

Strontium Perchlorate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium perchlorate*

Cat. No.: *B086668*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium perchlorate, with the chemical formula $\text{Sr}(\text{ClO}_4)_2$, is an inorganic compound that exists as a white crystalline solid.^{[1][2]} It is a powerful oxidizing agent and is highly hygroscopic, readily absorbing moisture from the atmosphere.^[1] This compound and its hydrates have garnered significant interest in various scientific and industrial fields, including pyrotechnics, analytical chemistry, and advanced battery research.^{[1][3]} This technical guide provides an in-depth overview of the core chemical properties of **strontium perchlorate**, detailed experimental protocols for its synthesis and handling, and a summary of its key applications and safety considerations.

Core Chemical and Physical Properties

Strontium perchlorate is characterized by its high solubility in water and polar organic solvents.^{[1][4]} The anhydrous form is of particular interest for applications requiring water-free conditions, such as in next-generation batteries.^[5] Several hydrated forms are known, with the trihydrate and hexahydrate being common.^{[6][7]}

Quantitative Data Summary

The following tables summarize the key quantitative data for anhydrous and hydrated **strontium perchlorate**.

Table 1: General Properties of **Strontium Perchlorate**

Property	Anhydrous Strontium Perchlorate	Strontium Perchlorate Trihydrate	Strontium Perchlorate Hexahydrate
Chemical Formula	<chem>Sr(ClO4)2</chem>	<chem>Sr(ClO4)2·3H2O</chem>	<chem>Sr(ClO4)2·6H2O</chem>
Molecular Weight (g/mol)	286.52[1][4]	340.57[4][6]	394.61[3]
Appearance	White crystalline solid[1]	White crystals	White crystals[3]
CAS Number	13450-97-0[1]	15650-09-6[4][8]	13450-97-0[3]

Table 2: Physical and Structural Properties

Property	Value
Melting Point (°C)	<100 (hydrated forms)[3][4]; 477 (anhydrous, decomposes vigorously)[7]
Density (g/cm³)	2.973 (anhydrous)[7]
Crystal Structure (Anhydrous)	Orthorhombic[1][9]
Space Group (Anhydrous)	Pbca[1][9]

Table 3: Solubility Data

Solvent	Solubility
Water	309.7 g/100 g[7]
Methanol	221.0 g/100 g[7]
Ethanol	Soluble[4]
Ethyl Acetate	136.9 g/100 g[7]

Experimental Protocols

Detailed methodologies for the synthesis and dehydration of **strontium perchlorate** are crucial for researchers. The following protocols are based on established laboratory procedures.

Synthesis of Strontium Perchlorate

1. Reaction of Strontium Carbonate with Perchloric Acid

This method involves the neutralization of perchloric acid with strontium carbonate.

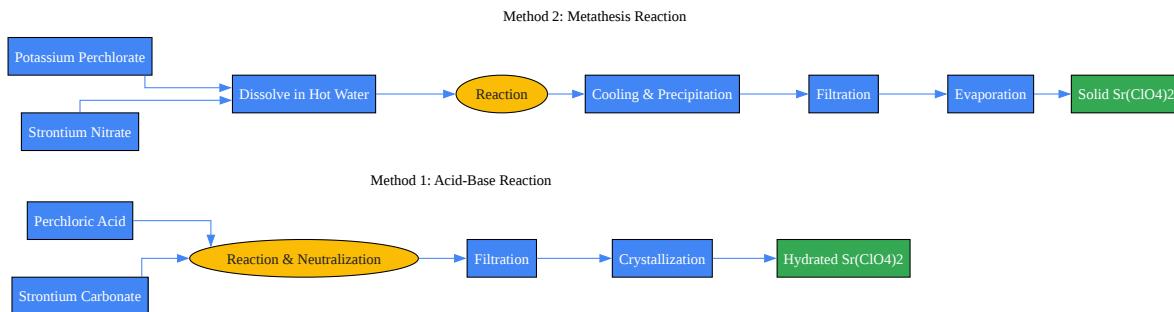
- Materials: Strontium carbonate (SrCO_3), Perchloric acid (HClO_4) solution.
- Procedure:
 - Slowly add strontium carbonate to a solution of perchloric acid with constant stirring.
 - Continue the addition until effervescence (release of CO_2) ceases, indicating the neutralization is complete.
 - Filter the resulting solution to remove any unreacted strontium carbonate or impurities.
 - The filtrate, an aqueous solution of **strontium perchlorate**, can then be concentrated and crystallized to obtain hydrated **strontium perchlorate**.^[4]

2. Metathesis Reaction with Strontium Nitrate and Potassium Perchlorate

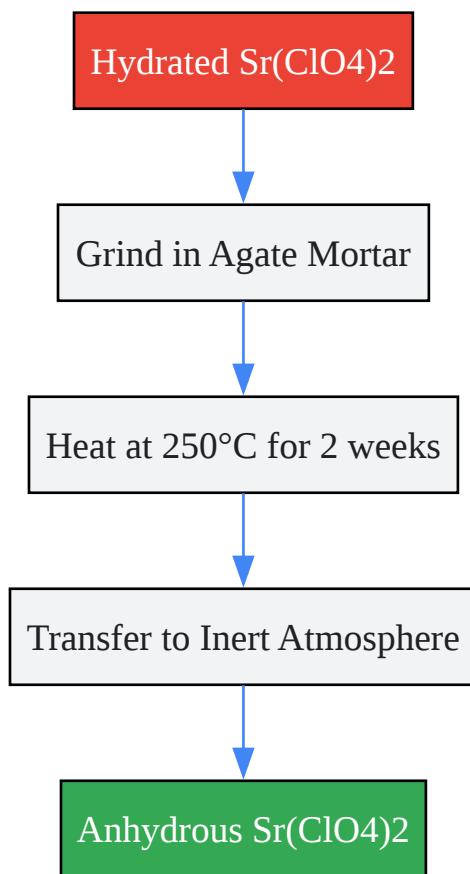
This synthesis route relies on the differential solubility of the resulting salts.

- Materials: Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$), Potassium perchlorate (KClO_4), deionized water.
- Procedure:
 - Dissolve 212 grams of strontium nitrate in 250 ml of hot water (approximately 90°C).^[1]
 - Slowly add 276 grams of potassium perchlorate to the hot solution while stirring continuously.^[1]
 - Boil the solution to reduce the volume to approximately 150 ml.^[1]

- Cool the concentrated solution in an ice bath to precipitate potassium nitrate, which is less soluble in cold water.[\[1\]](#)
- Filter the solution to separate the potassium nitrate precipitate.[\[1\]](#)
- The remaining filtrate is a solution of **strontium perchlorate**. Evaporation of the water will yield the solid product.[\[1\]](#)

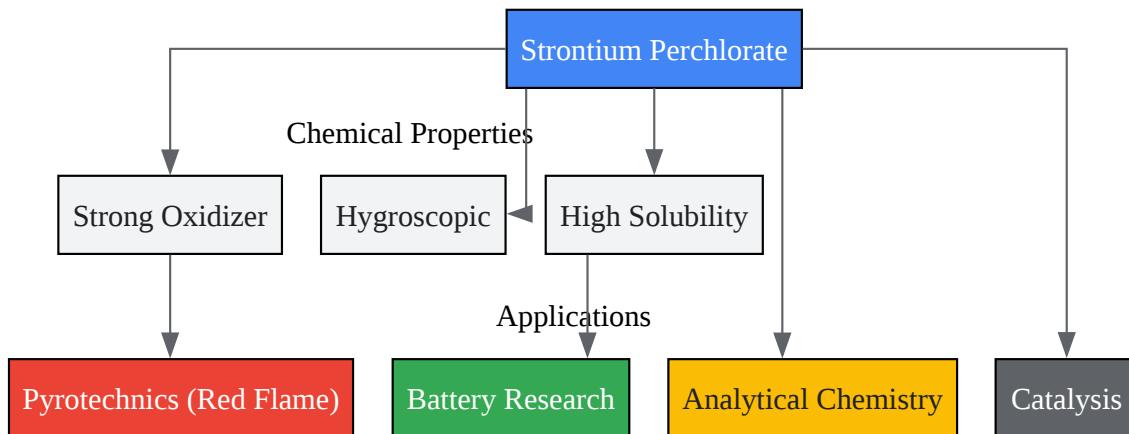

Dehydration of Hydrated Strontium Perchlorate

The preparation of anhydrous **strontium perchlorate** is critical for moisture-sensitive applications.


- Materials: **Strontium perchlorate** trihydrate ($\text{Sr}(\text{ClO}_4)_2 \cdot 3\text{H}_2\text{O}$).
- Procedure:
 - Thoroughly grind the hydrated **strontium perchlorate** powder in an agate mortar.[\[10\]](#)
 - Place the powdered sample in a suitable container, such as a glass bottle.[\[10\]](#)
 - Heat the sample in an oven at 523 K (250 °C) for an extended period, typically two weeks, under atmospheric conditions to ensure complete removal of water.[\[10\]](#)[\[11\]](#)
 - After dehydration, handle the anhydrous **strontium perchlorate** in an inert atmosphere (e.g., an argon-filled glovebox) to prevent rehydration.[\[10\]](#)

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships pertaining to **strontium perchlorate**.


[Click to download full resolution via product page](#)

Caption: Synthesis pathways for **strontium perchlorate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the dehydration of **strontium perchlorate**.

[Click to download full resolution via product page](#)

Caption: Relationship between properties and applications.

Reactivity and Hazards

Strontium perchlorate is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with organic materials, reducing agents, or when heated.[4][12][13] It can accelerate the burning of combustible materials.[4][13] In case of fire, it may produce irritating, corrosive, and/or toxic gases.[4][14]

Safety Precautions:

- Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1]
- Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[8]
- Avoid heating the compound, as it may decompose explosively.[4]
- In case of a spill, do not use combustible materials for cleanup.[13]

Applications in Research and Development

The unique properties of **strontium perchlorate** make it a valuable compound in several areas of research and development.

- Pyrotechnics: Like other strontium salts, it imparts a vibrant red color to flames and is used in the formulation of fireworks and flares.[3][7]
- Analytical Chemistry: It serves as a reagent in various analytical procedures.[2][3]
- Electrochemistry and Battery Research: The anhydrous form is being investigated as a potential electrolyte salt in next-generation batteries, such as magnesium-ion and calcium-ion batteries, due to its good solubility and thermal stability in organic solvents.[1][5]
- Catalysis: Hydrated **strontium perchlorate** has been shown to be an efficient catalyst for certain organic reactions, such as the synthesis of dihydropyrimidinones.[15]

- Aerospace: It has been used in liquid injection thrust vector control (LITVC) systems in solid-propellant rockets.[7]

Conclusion

Strontium perchlorate is a compound with a distinct set of chemical and physical properties that make it highly useful in specialized applications, particularly where strong oxidizing capabilities and high solubility are required. Its role in emerging technologies like advanced battery systems highlights its continued importance in modern research and development. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding for researchers and professionals working with this versatile and reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Strontium perchlorate | 13450-97-0 [smolecule.com]
- 2. CAS 13450-97-0: Strontium perchlorate | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. STRONTIUM PERCHLORATE CAS#: 13450-97-0 [m.chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. STRONTIUM PERCHLORATE | 13450-97-0 [chemicalbook.com]
- 7. Strontium perchlorate - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure of strontium perchlorate anhydrate, Sr(ClO₄)₂, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of strontium perchlorate anhydrate, Sr(ClO₄)₂, from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]
- 13. STRONTIUM PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Perchloric acid, strontium salt (2:1) | Cl₂O₈Sr | CID 61607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Reaction Optimization of Strontium Perchlorate Catalyzed Novel Protocol for Stereoselective Synthesis of Dihydropyrimidinones | Bentham Science [benthamscience.com]
- To cite this document: BenchChem. [Strontium Perchlorate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086668#chemical-properties-of-strontium-perchlorate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com